molecular formula C6H8ClF4N B2717476 6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2095409-64-4

6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride

Cat. No. B2717476
CAS RN: 2095409-64-4
M. Wt: 205.58
InChI Key: MAFPYSAKROXUNR-UHFFFAOYSA-N
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Description

6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride, also known as L-tetrahydropalmatine hydrochloride (L-THP), is a chemical compound that has gained attention for its potential use in scientific research. L-THP is a derivative of tetrahydropalmatine (THP), which is a natural alkaloid found in plants such as Corydalis yanhusuo and Stephania japonica. L-THP has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound's structural analogs, such as 7-azabicyclo[2.2.1]heptan-7-ium chloride, have been structurally characterized, highlighting the unique bridged heterocyclic nucleus which is foundational in the study of related compounds like epibatidine (Britvin & Rumyantsev, 2017).
  • Research into functionalized azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives showcases the versatility of these bicyclic structures in synthesizing nitrogen-containing ring-expanded products, which are crucial for the development of new organic compounds (Chen et al., 2017).

Chemical Reactivity and Applications

  • Studies on the synthesis of highly substituted azepanones from 2H-Azirines by a stepwise annulation/ring-opening sequence demonstrate the potential of bicyclic compounds in creating complex organic molecules with significant biological activity potential (Dupas et al., 2019).
  • The exploration of oxabicyclic compounds as novel promoters for gas hydrates reveals their significance in enhancing the thermodynamic stability of gas hydrates, which has implications in energy storage and transportation technologies (Seol, Shin, & Park, 2020).

Novel Synthetic Pathways

  • Innovative synthetic approaches to diterpene alkaloids, focusing on the construction of the bridged azabicyclic ring system, highlight the utility of bicyclic compounds in the synthesis of complex natural products, offering pathways to novel pharmaceuticals (Shibanuma & Okamoto, 1985).
  • The development of asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solution indicates the potential of bicyclic structures in creating chiral compounds for pharmaceutical applications (Waldmann & Braun, 1991).

properties

IUPAC Name

6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F4N.ClH/c7-5(8)3-1-11-2-4(3)6(5,9)10;/h3-4,11H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFPYSAKROXUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C(C2(F)F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride

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